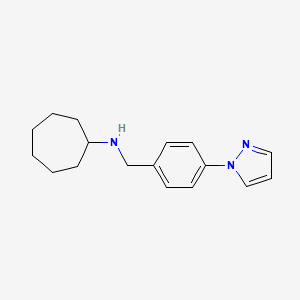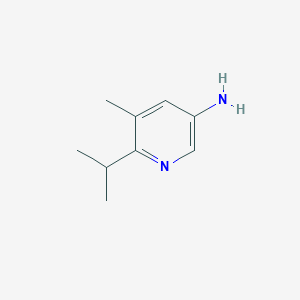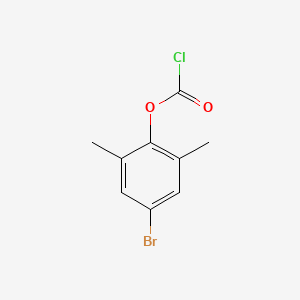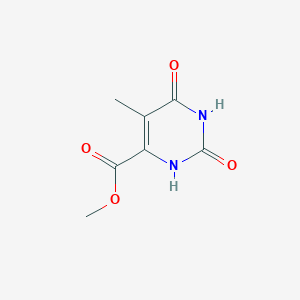
4-Bromo-2',6'-dimethylbenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2',6'-dimethylbenzophenone (4-BDBP) is a chemical compound that is commonly used as an intermediate in organic synthesis. It is a versatile building block for a variety of chemical reactions and is used in the synthesis of a wide range of organic compounds. 4-BDBP is also known as 4-bromo-2,6-dimethylbenzophenone, 4-bromo-2-methyl-6-phenylbenzophenone and 4-bromo-2,6-di-t-butylbenzophenone. It is a colorless solid with a melting point of 129-131 °C and a boiling point of 255 °C. The chemical formula for 4-BDBP is C13H12BrO.
Applications De Recherche Scientifique
4-BDBP is widely used in scientific research for various purposes. It is used as an intermediate in the synthesis of dyes, fragrances, pharmaceuticals and other organic compounds. It is also used as a catalyst in the synthesis of polymers, polyesters and polyurethanes. 4-BDBP is also used in the synthesis of polymers, polyesters and polyurethanes as a stabilizer and a cross-linking agent. Additionally, 4-BDBP is used in the synthesis of polymeric nanoparticles for drug delivery.
Mécanisme D'action
The mechanism of action of 4-BDBP is not fully understood. It is believed that 4-BDBP acts as an electron donor in the synthesis of polymers and polyesters. It is also believed that 4-BDBP acts as a Lewis acid in the synthesis of polyurethanes. Additionally, 4-BDBP is believed to act as a catalyst in the synthesis of polymeric nanoparticles for drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-BDBP are not well understood. It is believed that 4-BDBP can act as an antioxidant and can protect cells from oxidative stress. Additionally, 4-BDBP is believed to have anti-inflammatory and anti-cancer properties. However, more research is needed to understand the biochemical and physiological effects of 4-BDBP.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 4-BDBP in laboratory experiments is that it is a versatile building block for a variety of chemical reactions. Additionally, 4-BDBP is relatively inexpensive and easy to obtain. However, there are some limitations to using 4-BDBP in laboratory experiments. For example, 4-BDBP is not very soluble in water, which can make it difficult to use in aqueous solutions. Additionally, it can be difficult to separate 4-BDBP from other compounds in a reaction mixture.
Orientations Futures
There are several possible future directions for 4-BDBP research. First, more research is needed to understand the biochemical and physiological effects of 4-BDBP. Additionally, more research is needed to develop new methods for the synthesis of 4-BDBP. Furthermore, more research is needed to develop new applications for 4-BDBP, such as in the synthesis of polymeric nanoparticles for drug delivery. Finally, more research is needed to understand the mechanism of action of 4-BDBP.
Méthodes De Synthèse
4-BDBP is usually synthesized by a two-step process. In the first step, 4-bromobenzophenone is reacted with 2,6-dimethylphenol in an alkaline medium in the presence of a base. This reaction produces 4-BDBP as the main product and some other by-products. In the second step, the by-products are separated from the main product using column chromatography. The yields of the reaction are usually in the range of 70-80%.
Propriétés
IUPAC Name |
(4-bromophenyl)-(2,6-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-10-4-3-5-11(2)14(10)15(17)12-6-8-13(16)9-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPBMJUOFDPISMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2',6'-dimethylbenzophenone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Phenyl N-[4-(trifluoromethoxy)phenyl]carbamate](/img/structure/B6317797.png)

![Benzyl-[3-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317804.png)
![Benzyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317812.png)

![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)






